N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa.
Attachment of Chlorobenzamide: The 4-chlorobenzamide moiety is introduced via a coupling reaction using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is attached through a substitution reaction, where the amine group reacts with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular uptake.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to downstream effects on cellular processes . The diethylaminoethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-(PYRIDINE-3-YL)FORMOHYDRAZIDO ACETAMIDE: Similar structure but different substituents, leading to varied biological activities.
N-(1,3-BENZOTHIAZOL-2-YL)-ARYLAMIDES: A class of compounds with similar core structures but different aryl groups, showing diverse biological activities.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the diethylaminoethyl group enhances its solubility and cellular uptake, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-11-16(21)12-10-15)20-22-17-7-5-6-8-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHHPXMOIIZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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